molecular formula C18H19NO5 B1311748 L-Tyrosine, N-methyl-N-[(phenylmethoxy)carbonyl]- CAS No. 86099-14-1

L-Tyrosine, N-methyl-N-[(phenylmethoxy)carbonyl]-

Cat. No.: B1311748
CAS No.: 86099-14-1
M. Wt: 329.3 g/mol
InChI Key: ALCSQSVVHTYNRZ-INIZCTEOSA-N
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Description

L-Tyrosine, N-methyl-N-[(phenylmethoxy)carbonyl]- is a chemical compound with the molecular formula C₁₈H₁₉NO₅. It is a derivative of L-Tyrosine, an aromatic, polar, non-essential amino acid. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tyrosine, N-methyl-N-[(phenylmethoxy)carbonyl]- typically involves the derivatization of L-Tyrosine. One common method is the protection of the amino group of L-Tyrosine using a phenylmethoxycarbonyl (Cbz) group, followed by methylation of the nitrogen atom. The reaction conditions often include the use of organic solvents and catalysts to facilitate the protection and methylation steps .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of biocatalysts and microbial fermentation is also explored for the production of L-Tyrosine derivatives, offering an environmentally friendly alternative to traditional chemical synthesis .

Chemical Reactions Analysis

Types of Reactions

L-Tyrosine, N-methyl-N-[(phenylmethoxy)carbonyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include quinones, alcohols, and various substituted derivatives of L-Tyrosine. These products have significant applications in pharmaceuticals and fine chemicals .

Scientific Research Applications

Introduction to L-Tyrosine, N-methyl-N-[(phenylmethoxy)carbonyl]-

L-Tyrosine, N-methyl-N-[(phenylmethoxy)carbonyl]- is a derivative of the amino acid L-tyrosine, which plays a critical role in the biosynthesis of neurotransmitters. This compound has garnered attention in scientific research due to its potential therapeutic applications and enhanced bioavailability compared to standard L-tyrosine. The presence of functional groups like the phenylmethoxycarbonyl moiety increases its lipophilicity and stability, making it a subject of interest in pharmacological studies.

Neurotransmitter Synthesis

Role in Neurotransmission : L-Tyrosine is a precursor for several key neurotransmitters, including dopamine, norepinephrine, and epinephrine. The derivatives of L-tyrosine, such as N-methyl-N-[(phenylmethoxy)carbonyl]-, may enhance the synthesis and release of these neurotransmitters, potentially improving cognitive functions and stress responses.

Pharmacokinetics and Bioavailability

Enhanced Stability : The structural modifications in L-Tyrosine derivatives can lead to improved pharmacokinetic properties. For instance, the inclusion of a phenylmethoxycarbonyl group may enhance the compound's stability against enzymatic degradation, thereby increasing its bioavailability .

Therapeutic Potential in Cancer Treatment

Tyrosine Kinase Inhibition : Research indicates that compounds derived from L-Tyrosine can inhibit tyrosine kinases, which are often implicated in various cancers. For example, studies have shown that certain derivatives exhibit efficacy against neoplastic diseases by targeting specific protein kinases involved in tumor growth and angiogenesis .

Cognitive Enhancement

Cognitive Function Studies : Several studies have explored the effects of L-Tyrosine and its derivatives on cognitive performance under stress. These compounds may help mitigate cognitive decline during stressful conditions by supporting neurotransmitter synthesis.

Applications in Biochemistry

Enzyme Interactions : The unique structural features of L-Tyrosine derivatives allow them to interact selectively with enzymes, potentially serving as substrates or inhibitors. This characteristic can be exploited for designing enzyme inhibitors that target specific pathways in metabolic disorders .

Table 1: Summary of Key Studies on L-Tyrosine Derivatives

Study ReferenceFocus AreaFindings
Neurotransmitter SynthesisEnhanced release of dopamine and norepinephrine in stress models.
Cancer TherapyInhibition of HER-2 tyrosine kinase activity leading to reduced tumor growth.
Cognitive EnhancementImproved cognitive performance under acute stress conditions with L-Tyrosine supplementation.

Mechanism of Action

The mechanism of action of L-Tyrosine, N-methyl-N-[(phenylmethoxy)carbonyl]- involves its role as a precursor for neurotransmitters such as dopamine, norepinephrine, and epinephrine. It is believed to exert its effects by modulating the levels of these neurotransmitters in the brain, thereby influencing mood, cognition, and stress response. The molecular targets and pathways involved include the enzymes responsible for the synthesis and degradation of these neurotransmitters.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Tyrosine, N-methyl-N-[(phenylmethoxy)carbonyl]- is unique due to its specific structural modifications, which enhance its stability and potential therapeutic applications. The phenylmethoxycarbonyl group provides protection to the amino group, allowing for selective reactions and derivatizations .

Biological Activity

L-Tyrosine, N-methyl-N-[(phenylmethoxy)carbonyl]- is a derivative of the amino acid L-Tyrosine, which plays a crucial role in the biosynthesis of various neurotransmitters such as dopamine, norepinephrine, and epinephrine. This compound is characterized by a phenylmethoxycarbonyl group that enhances its stability and solubility, making it valuable in pharmaceutical applications. This article examines its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of L-Tyrosine, N-methyl-N-[(phenylmethoxy)carbonyl]- is C16H19N3O4, with a molecular weight of approximately 319.34 g/mol. The structure includes a phenolic group that contributes to its hydrophobic characteristics and limits its solubility in water but enhances solubility in organic solvents like methanol and dimethyl sulfoxide.

Synthesis

The synthesis of L-Tyrosine, N-methyl-N-[(phenylmethoxy)carbonyl]- involves several key steps:

  • Protection of the Amino Group : Prevents unwanted reactions during subsequent chemical modifications.
  • Chemical Reactions : Typically conducted under mild conditions to ensure high yields and purity.
  • Biocatalysis : Some methods utilize microbial fermentation to produce this compound sustainably.

The primary mechanism of action for L-Tyrosine, N-methyl-N-[(phenylmethoxy)carbonyl]- is its conversion into L-DOPA through the enzyme tyrosine hydroxylase. This conversion is critical for the synthesis of catecholamines, which are essential for various physiological processes including mood regulation and stress response .

Neurotransmitter Modulation

L-Tyrosine derivatives have been shown to modulate neurotransmitter levels, influencing receptor activity and downstream signaling pathways within cells. By increasing levels of dopamine and norepinephrine, this compound may enhance cognitive function and stress resilience .

Antitumor Activity

Research indicates that certain derivatives of L-Tyrosine exhibit antitumor properties. For instance, compounds containing N-methyl-tyrosine have been evaluated for their efficacy against cancer cell lines such as KB (human oral cancer), MCF-7 (breast cancer), and NCl-H187 (lung cancer). These studies suggest that modifications to the tyrosine structure can enhance cytotoxicity against various cancer types .

Case Studies

  • Cognitive Enhancement : A study demonstrated that supplementation with L-Tyrosine improved cognitive flexibility under stress conditions in healthy adults.
  • Cancer Research : In vitro studies showed that L-Tyrosine derivatives inhibited cell proliferation in several cancer cell lines, indicating potential as therapeutic agents .

Applications in Medicine

L-Tyrosine, N-methyl-N-[(phenylmethoxy)carbonyl]- has potential applications in:

  • Neuropharmacology : As a precursor to neurotransmitters, it may be beneficial in treating mood disorders.
  • Oncology : Its derivatives could serve as candidates for novel anticancer therapies targeting specific signaling pathways involved in tumor growth.

Summary Table of Biological Activities

Activity TypeDescriptionReferences
Neurotransmitter ModulationEnhances levels of dopamine and norepinephrine; improves cognitive function
Antitumor ActivityInhibits proliferation in cancer cell lines (KB, MCF-7, NCl-H187)
Synthesis MethodInvolves protection of amino groups; can utilize biocatalysis

Properties

IUPAC Name

(2S)-3-(4-hydroxyphenyl)-2-[methyl(phenylmethoxycarbonyl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO5/c1-19(18(23)24-12-14-5-3-2-4-6-14)16(17(21)22)11-13-7-9-15(20)10-8-13/h2-10,16,20H,11-12H2,1H3,(H,21,22)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALCSQSVVHTYNRZ-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(CC1=CC=C(C=C1)O)C(=O)O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@@H](CC1=CC=C(C=C1)O)C(=O)O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60433936
Record name L-Tyrosine, N-methyl-N-[(phenylmethoxy)carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60433936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86099-14-1
Record name L-Tyrosine, N-methyl-N-[(phenylmethoxy)carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60433936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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